molecular formula C5H7NO2S B8524719 2-isothiocyanatoethyl acetate

2-isothiocyanatoethyl acetate

Cat. No.: B8524719
M. Wt: 145.18 g/mol
InChI Key: HOZDLDJFXUVQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isothiocyanatoethyl acetate is an organic compound characterized by the presence of an isothiocyanate group (N=C=S) attached to a 2-acetoxyethyl moiety. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-isothiocyanatoethyl acetate can be synthesized through several methods. One common approach involves the reaction of 2-acetoxyethylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines to form dithiocarbamate intermediates, which are then desulfurized to yield the desired isothiocyanate .

Industrial Production Methods: Industrial production of 2-acetoxyethyl isothiocyanate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of amine bases and benign solvents like γ-butyrolactone under moderate heating (40°C) has been reported to enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-isothiocyanatoethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-acetoxyethyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and modulation of cellular pathways. Key molecular targets include cytochrome P450 enzymes, nuclear factor erythroid 2–related factor 2 (Nrf2), and nuclear factor kappa B (NF-κB) .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison: 2-isothiocyanatoethyl acetate is unique due to its acetoxyethyl moiety, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. For instance, sulforaphane, derived from broccoli, is well-known for its potent anticancer properties, while phenyl isothiocyanate is commonly used in peptide sequencing .

Properties

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

2-isothiocyanatoethyl acetate

InChI

InChI=1S/C5H7NO2S/c1-5(7)8-3-2-6-4-9/h2-3H2,1H3

InChI Key

HOZDLDJFXUVQDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.